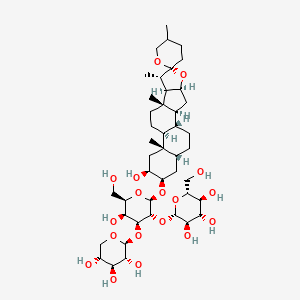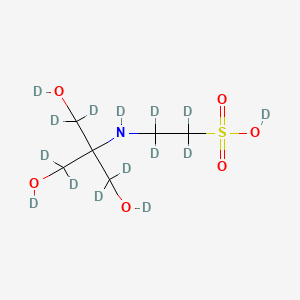
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 is a zwitterionic buffering agent commonly used in biochemistry and molecular biology. It is part of the Tris family of buffers and has a pKa that is right at physiological pH (7.4) at 25°C, giving it a useful pH range of 6.8 – 8.2 . This compound is particularly valuable for its ability to maintain stable pH levels in various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 can be synthesized from 1-bromo-2-chloroethane and tris(hydroxymethyl)aminomethane . The synthesis involves the reaction of these starting materials under controlled conditions to yield the desired product. The compound can be crystallized from hot ethanol containing a little water to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The product is then purified through crystallization and other purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: The compound is used in protein assays, micellar electrokinetic chromatography, and as a component of Test Yolk Buffer medium.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizing agent for biological samples.
Industry: The compound is used in the manufacturing of detergents and as a chelating agent for metal ions.
Wirkmechanismus
The mechanism by which n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 exerts its effects involves its ability to act as a buffering agent. It can regulate the pH of solutions by accepting or donating protons, thereby maintaining a stable pH environment. The compound can also form complexes with metal ions, influencing their reactivity and stability . Additionally, it can affect the kinetics of restriction enzymes and influence mRNA expression and embryo development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)aminomethane: Another member of the Tris family of buffers, commonly used in biochemical applications.
HEPES: A buffering agent with a similar pKa range, used in cell culture and molecular biology.
Uniqueness
This compound is unique due to its specific pKa value and buffering range, making it particularly suitable for applications requiring precise pH control at physiological conditions. Its ability to form stable complexes with metal ions and influence enzyme kinetics further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C6H15NO6S |
|---|---|
Molekulargewicht |
244.35 g/mol |
IUPAC-Name |
deuterio 1,1,2,2-tetradeuterio-2-[deuterio-[1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-yl]amino]ethanesulfonate |
InChI |
InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,8D,9D,10D/hD2 |
InChI-Schlüssel |
JOCBASBOOFNAJA-YQQZWFDQSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O[2H])N([2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] |
Kanonische SMILES |
C(CS(=O)(=O)O)NC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


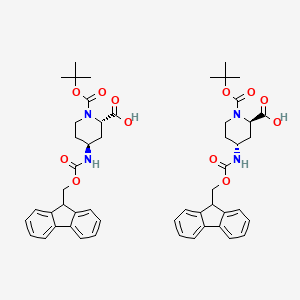
![2,3-Epoxy-1,1,4,12-tetramethylperhydro-7,8a-ethanobenz[f]azulene-4,9,10,10a,12-pentol](/img/structure/B12297063.png)
![3-Methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12297083.png)
![6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride](/img/structure/B12297089.png)
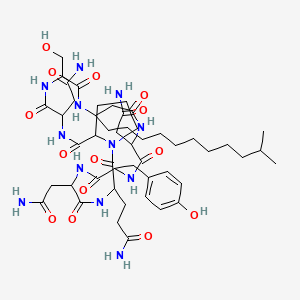
![3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12297098.png)
![cyclo[DL-Leu-DL-Leu-DL-Pro-DL-Pro-DL-Phe-DL-Phe-DL-Leu-DL-Val-DL-xiIle]](/img/structure/B12297113.png)

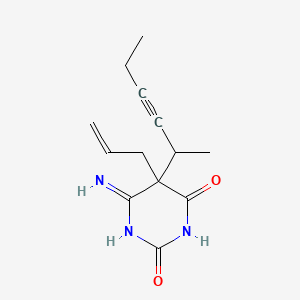
![nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12297134.png)
![[2r,(-)]-2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo[2,3-b]quinolinium](/img/structure/B12297147.png)
![2-Amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride](/img/structure/B12297154.png)
![Tert-butyl rel-(1R,5S,6S)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12297159.png)
